molecular formula C16H16ClN3O B2896328 2-chloro-N-cyclopropyl-N-[1-(pyridin-2-yl)ethyl]pyridine-3-carboxamide CAS No. 1375254-35-5

2-chloro-N-cyclopropyl-N-[1-(pyridin-2-yl)ethyl]pyridine-3-carboxamide

Cat. No. B2896328
CAS RN: 1375254-35-5
M. Wt: 301.77
InChI Key: ORBDNRPKBZTRBO-UHFFFAOYSA-N
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Description

2-chloro-N-cyclopropyl-N-[1-(pyridin-2-yl)ethyl]pyridine-3-carboxamide (CCPY) is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. CCPY is a pyridine-based molecule that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-chloro-N-cyclopropyl-N-[1-(pyridin-2-yl)ethyl]pyridine-3-carboxamide is not fully understood. However, studies have suggested that 2-chloro-N-cyclopropyl-N-[1-(pyridin-2-yl)ethyl]pyridine-3-carboxamide exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. 2-chloro-N-cyclopropyl-N-[1-(pyridin-2-yl)ethyl]pyridine-3-carboxamide also regulates the expression of various genes involved in cell growth, apoptosis, and inflammation.
Biochemical and Physiological Effects:
2-chloro-N-cyclopropyl-N-[1-(pyridin-2-yl)ethyl]pyridine-3-carboxamide has been shown to have various biochemical and physiological effects. Studies have reported that 2-chloro-N-cyclopropyl-N-[1-(pyridin-2-yl)ethyl]pyridine-3-carboxamide inhibits the activity of MMP-9, an enzyme involved in cancer metastasis. 2-chloro-N-cyclopropyl-N-[1-(pyridin-2-yl)ethyl]pyridine-3-carboxamide also reduces the production of reactive oxygen species (ROS) and increases the activity of antioxidant enzymes, such as SOD and CAT. In addition, 2-chloro-N-cyclopropyl-N-[1-(pyridin-2-yl)ethyl]pyridine-3-carboxamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

2-chloro-N-cyclopropyl-N-[1-(pyridin-2-yl)ethyl]pyridine-3-carboxamide has several advantages for lab experiments. It is easy to synthesize and has a high yield. 2-chloro-N-cyclopropyl-N-[1-(pyridin-2-yl)ethyl]pyridine-3-carboxamide is also stable under various conditions and can be stored for a long time. However, there are some limitations to the use of 2-chloro-N-cyclopropyl-N-[1-(pyridin-2-yl)ethyl]pyridine-3-carboxamide in lab experiments. 2-chloro-N-cyclopropyl-N-[1-(pyridin-2-yl)ethyl]pyridine-3-carboxamide is not very soluble in water, which can make it difficult to use in aqueous solutions. In addition, 2-chloro-N-cyclopropyl-N-[1-(pyridin-2-yl)ethyl]pyridine-3-carboxamide has not been extensively studied in humans, which limits its potential therapeutic applications.

Future Directions

There are several future directions for 2-chloro-N-cyclopropyl-N-[1-(pyridin-2-yl)ethyl]pyridine-3-carboxamide research. One area of interest is the development of novel derivatives of 2-chloro-N-cyclopropyl-N-[1-(pyridin-2-yl)ethyl]pyridine-3-carboxamide with improved pharmacological properties. Another area of interest is the investigation of the potential therapeutic applications of 2-chloro-N-cyclopropyl-N-[1-(pyridin-2-yl)ethyl]pyridine-3-carboxamide in other diseases, such as cardiovascular disease and diabetes. Furthermore, the elucidation of the mechanism of action of 2-chloro-N-cyclopropyl-N-[1-(pyridin-2-yl)ethyl]pyridine-3-carboxamide will provide insights into its therapeutic potential and help to identify new targets for drug development.
Conclusion:
In conclusion, 2-chloro-N-cyclopropyl-N-[1-(pyridin-2-yl)ethyl]pyridine-3-carboxamide is a pyridine-based molecule that has shown potential therapeutic properties in various diseases. The synthesis of 2-chloro-N-cyclopropyl-N-[1-(pyridin-2-yl)ethyl]pyridine-3-carboxamide has been reported using different methods, and its mechanism of action is not fully understood. 2-chloro-N-cyclopropyl-N-[1-(pyridin-2-yl)ethyl]pyridine-3-carboxamide has various biochemical and physiological effects and has advantages and limitations for lab experiments. There are several future directions for 2-chloro-N-cyclopropyl-N-[1-(pyridin-2-yl)ethyl]pyridine-3-carboxamide research, including the development of novel derivatives and investigation of its potential therapeutic applications in other diseases.

Synthesis Methods

The synthesis of 2-chloro-N-cyclopropyl-N-[1-(pyridin-2-yl)ethyl]pyridine-3-carboxamide has been reported using different methods, including a one-pot three-component reaction and a Suzuki-Miyaura coupling reaction. The one-pot three-component reaction involves the reaction of 2-chloro-3-cyanopyridine, cyclopropylamine, and 2-bromoethylpyridine in the presence of a base and a solvent. The Suzuki-Miyaura coupling reaction involves the reaction of 2-chloro-3-cyanopyridine, cyclopropylboronic acid, and 2-bromoethylpyridine in the presence of a palladium catalyst and a base.

Scientific Research Applications

2-chloro-N-cyclopropyl-N-[1-(pyridin-2-yl)ethyl]pyridine-3-carboxamide has been studied for its potential therapeutic properties in various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that 2-chloro-N-cyclopropyl-N-[1-(pyridin-2-yl)ethyl]pyridine-3-carboxamide exhibits anticancer activity by inhibiting the growth and proliferation of cancer cells. 2-chloro-N-cyclopropyl-N-[1-(pyridin-2-yl)ethyl]pyridine-3-carboxamide also has anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Furthermore, 2-chloro-N-cyclopropyl-N-[1-(pyridin-2-yl)ethyl]pyridine-3-carboxamide has shown neuroprotective effects against oxidative stress and neuroinflammation.

properties

IUPAC Name

2-chloro-N-cyclopropyl-N-(1-pyridin-2-ylethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O/c1-11(14-6-2-3-9-18-14)20(12-7-8-12)16(21)13-5-4-10-19-15(13)17/h2-6,9-12H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORBDNRPKBZTRBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)N(C2CC2)C(=O)C3=C(N=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-cyclopropyl-N-[1-(pyridin-2-yl)ethyl]pyridine-3-carboxamide

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